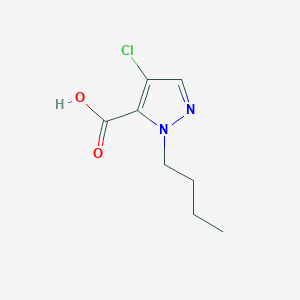

1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C8H11ClN2O2 |

|---|---|

Molecular Weight |

202.64 g/mol |

IUPAC Name |

2-butyl-4-chloropyrazole-3-carboxylic acid |

InChI |

InChI=1S/C8H11ClN2O2/c1-2-3-4-11-7(8(12)13)6(9)5-10-11/h5H,2-4H2,1H3,(H,12,13) |

InChI Key |

YYJWVBYOXFPULG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=C(C=N1)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

Key Conditions and Yields

| Step | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyclocondensation | 1-Butylhydrazine, Ethyl 4-chloro-3-oxobutanoate | Ethanol | Reflux | 6–12 h | 85–92% | |

| Hydrolysis | 6M HCl | Water/Ethanol | 90°C | 4–6 h | 95–98% |

This method is scalable and avoids hazardous reagents, making it suitable for industrial production.

Alkylation of 4-Chloro-1H-pyrazole-5-carboxylic Acid Esters

Alkylation introduces the butyl group at the pyrazole’s 1-position after ring formation.

Procedure

-

Synthesis of 4-chloro-1H-pyrazole-5-carboxylic acid ethyl ester : Cyclocondensation of diethyl oxalate with hydrazine hydrate, followed by chlorination using POCl₃.

-

N-Alkylation : Reaction with 1-bromobutane in the presence of K₂CO₃ in DMF.

-

Hydrolysis : Acidic or basic hydrolysis to yield the carboxylic acid.

Comparative Data

| Starting Material | Alkylating Agent | Base | Solvent | Yield (Alkylation) | Yield (Hydrolysis) |

|---|---|---|---|---|---|

| Ethyl 4-chloro-1H-pyrazole-5-carboxylate | 1-Bromobutane | K₂CO₃ | DMF | 75–80% | 90–95% |

Chlorination of Pyrazole Intermediates

Chlorination is critical for introducing the 4-chloro substituent. Two approaches are documented:

Direct Chlorination Using SO₂Cl₂

POCl₃-Mediated Chlorination

Chlorination Agents Comparison

| Agent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| SO₂Cl₂ | Dichloroethane | 60°C | 2 h | 90–95% |

| POCl₃ | Acetonitrile | 80°C | 3 h | 85–90% |

POCl₃ is preferred for its compatibility with ester groups, while SO₂Cl₂ offers faster reaction times.

Hydrolysis of Ester Precursors

The final step involves hydrolyzing the ester to the carboxylic acid. Two conditions are prevalent:

Acidic Hydrolysis

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

Coupling Reactions: The pyrazole ring can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyrazoles with various functional groups.

- Reduced or oxidized derivatives of the carboxylic acid group .

Scientific Research Applications

Agrochemical Applications

Insecticidal Activity:

1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid has been synthesized as part of a series of pyrazole derivatives aimed at enhancing insecticidal efficacy. Research indicates that compounds derived from this structure exhibit notable insecticidal properties against pests such as Aphis fabae. For instance, a study demonstrated that certain derivatives achieved up to 85.7% mortality against this pest at a concentration of 12.5 mg/L, comparable to commercial insecticides like imidacloprid .

Table 1: Insecticidal Efficacy of Pyrazole Derivatives

| Compound | Target Pest | Concentration (mg/L) | Mortality (%) |

|---|---|---|---|

| 7h | Aphis fabae | 12.5 | 85.7 |

| Tebufenpyrad | Various pests | - | High |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-butyl-4-chloro-1H-pyrazole-5-carboxylic acid. In particular, derivatives have shown efficacy against drug-resistant strains of bacteria such as Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL . This suggests that these compounds could serve as valuable alternatives to traditional antibiotics.

Table 2: Antimicrobial Activity Against Acinetobacter baumannii

| Compound | MIC (µg/mL) | Toxicity (in vitro) |

|---|---|---|

| Compound A | 0.78 | Non-toxic |

| Compound B | 3.125 | Non-toxic |

Potential Therapeutic Uses

The structural characteristics of 1-butyl-4-chloro-1H-pyrazole-5-carboxylic acid make it a candidate for further investigation in the field of cancer therapeutics. Studies on related pyrazole derivatives have shown promising results in inhibiting tumor cell growth across various cancer cell lines, indicating a potential for development into anticancer agents .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µmol/L) |

|---|---|---|

| Compound C | NCI-H460 | 2.56 |

| Compound D | HepG2 | 3.00 |

| Compound E | HCT-116 | 3.08 |

Mechanism of Action

The mechanism of action of 1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the butyl and chlorine substituents can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Key Trends and Insights

- Lipophilicity : Longer alkyl chains (butyl > propyl > methyl) increase logP, favoring bioavailability in lipid-rich environments.

- Electronic Effects: Chlorine at the 4-position (target compound) vs.

- Synthetic Challenges : Introducing a butyl group may require optimized reaction conditions to avoid steric hindrance during cyclization .

Biological Activity

1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a butyl group at the 1-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 5-position of the pyrazole ring. The unique structural features of this compound may contribute to its biological efficacy.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 1-butyl-4-chloro-1H-pyrazole-5-carboxylic acid, exhibit significant antimicrobial activity. One study highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. A recent review reported that compounds similar to 1-butyl-4-chloro-1H-pyrazole-5-carboxylic acid demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's ability to induce apoptosis and inhibit cell proliferation was noted, with IC₅₀ values indicating effective concentrations for therapeutic applications .

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| A549 | 26 | Induction of apoptosis |

| HeLa | 49.85 | Inhibition of cell proliferation |

The mechanism through which 1-butyl-4-chloro-1H-pyrazole-5-carboxylic acid exerts its biological effects is believed to involve interaction with specific molecular targets within cells. This may include inhibition of key enzymes or receptors involved in cancer cell growth and survival pathways . The presence of the carboxylic acid group likely enhances its solubility and bioavailability, contributing to its efficacy.

Study on Anticancer Activity

In a detailed study examining the anticancer properties of various pyrazole derivatives, it was found that 1-butyl-4-chloro-1H-pyrazole-5-carboxylic acid exhibited substantial cytotoxicity against A549 and HeLa cell lines. The study utilized various assays to measure cell viability and apoptosis rates, confirming the compound's potential as an anticancer agent .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial properties of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that 1-butyl-4-chloro-1H-pyrazole-5-carboxylic acid could inhibit bacterial growth significantly, supporting its development as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-butyl-4-chloro-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

- The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, describes a method where ethyl acetoacetate reacts with substituted hydrazines under reflux in ethanol, followed by hydrolysis to yield carboxylic acid derivatives. Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time to maximize yield. Post-synthetic chlorination at the 4-position can be achieved using POCl₃ or SOCl₂ under controlled temperatures (50–80°C) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns and purity. The pyrazole ring protons typically resonate at δ 6.5–8.5 ppm, while the butyl chain appears as multiplets in δ 0.8–1.6 ppm.

- IR : Carboxylic acid C=O stretches are observed at ~1700 cm⁻¹.

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95% by reverse-phase chromatography) .

Q. How can researchers assess the compound’s in vitro antimicrobial activity?

- Use standardized broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO and test concentrations from 1–256 µg/mL. Compare inhibition zones to reference antibiotics like ciprofloxacin .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity and bioactivity?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. demonstrates how substituents (e.g., chloro, butyl) influence charge localization and stability .

- Molecular Docking : Dock the compound into target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina. Compare binding affinities (ΔG values) to known inhibitors to prioritize derivatives .

Q. How can structural contradictions in reported biological data be resolved?

- Discrepancies in bioactivity (e.g., conflicting IC₅₀ values) may arise from assay conditions (e.g., serum protein interference) or substituent positional isomerism. Perform comparative studies:

- SAR Analysis : Synthesize analogs with systematic substitutions (e.g., varying alkyl chain length or halogen position).

- Crystallography : Use single-crystal X-ray data (as in ) to correlate 3D structure with activity .

Q. What strategies improve regioselectivity during functionalization of the pyrazole ring?

- Directing Groups : Introduce electron-withdrawing groups (e.g., -Cl) to direct electrophilic substitution. For example, nitration at the 4-position is favored due to the meta-directing effect of the carboxylic acid group.

- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective C-3 or C-5 modifications. Pre-functionalize the pyrazole with a boronic ester .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>150°C typical for pyrazoles).

- Photostability : Store in amber vials at −20°C to prevent light-induced degradation. Monitor via HPLC over 6 months .

Methodological Tables

Table 1: Key Synthetic Parameters for Optimized Chlorination

| Reagent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| POCl₃ | 80 | 78 | Phosphorylated esters |

| SOCl₂ | 50 | 85 | HCl gas |

Table 2: Comparative Bioactivity Against S. aureus (MIC, µg/mL)

| Compound Derivative | MIC (Wild-Type) | MIC (Methicillin-Resistant) |

|---|---|---|

| Parent (1-Butyl-4-Cl) | 32 | 64 |

| 4-NO₂ Analog | 16 | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.